2,6-Dibromo-4-methylaniline
Description
Overview of Halogenated Anilines as Pivotal Intermediates in Organic Synthesis
Halogenated anilines are a class of aromatic compounds that feature one or more halogen atoms and an amino group attached to a benzene (B151609) ring. These compounds are of paramount importance in organic chemistry, serving as crucial synthetic intermediates. acs.org The presence of halogen atoms, typically bromine or chlorine, provides reactive sites for a variety of chemical transformations. acs.orgnih.gov
Aryl halides, including halogenated anilines, are fundamental building blocks for carbon-carbon bond formation through highly utilized methods like cross-coupling reactions, lithium-halogen exchange, and Grignard reactions. acs.orgnih.gov Furthermore, these compounds are common structural motifs in both synthetic and naturally occurring biologically active molecules, as well as in various industrial materials. acs.orgnih.gov While classical electrophilic halogenation methods can be complicated for electron-rich substrates like anilines, often leading to issues with regioselectivity, newer synthetic methods have been developed to address these challenges. acs.org It is noteworthy that some halogenated anilines, previously thought to be exclusively of synthetic origin, have been identified as novel natural products from marine microalgae. rsc.org
Academic Significance of 2,6-Dibromo-4-methylaniline as a Versatile Synthetic Building Block
This compound stands out as a particularly useful halogenated aniline (B41778). Its structure, featuring bromine atoms ortho to the amino group and a methyl group at the para position, offers a unique combination of reactivity and steric influence. This specific arrangement allows for selective chemical modifications, making it a valuable precursor in the synthesis of pharmaceuticals, agrochemicals, dyes, and other fine organic chemicals. fishersci.nochemicalbook.com
The compound's utility is demonstrated in its application as a coupling reagent in analytical methods and its role in preparing other complex molecules, such as 2-bromo-6-iodo-4-methylaniline (B1599670). fishersci.nochemicalbook.com It readily participates in significant reactions like the Suzuki-coupling reaction, for instance, with 2-dihydroxyboryl-3-methyl-2-cyclopenten-1-one in the synthesis of dinuclear dichlorotitanium complexes. fishersci.nochemicalbook.com The bromine atoms can be targeted for substitution reactions with various nucleophiles, and the compound can also undergo oxidation and reduction reactions.
Scope and Research Focus of the Academic Review
This review will provide a focused examination of the chemical compound this compound. The subsequent sections will delve into its synthesis, chemical properties, and its specific applications as a synthetic intermediate. The discussion will be grounded in detailed research findings, including data on its molecular structure and reactivity. The aim is to present a thorough and scientifically accurate overview of the current understanding and utilization of this important chemical entity in organic synthesis.
Properties and Synthesis of this compound
A comprehensive understanding of the physical and chemical properties of this compound, along with its synthetic routes, is essential for its effective application in research and industry.
Physical and Chemical Properties
This compound is a solid at room temperature, appearing as a white to light yellow or light orange powder or crystal. It is characterized by the following physicochemical properties:
| Property | Value |
| Molecular Formula | C₇H₇Br₂N sigmaaldrich.com |
| Molecular Weight | 264.95 g/mol chemicalbook.com |
| Melting Point | 74-76 °C chemicalbook.com |
| Solubility | Insoluble in water fishersci.nochemicalbook.com |
| Appearance | White to Light yellow to Light orange powder to crystal |
The molecular structure of this compound has been elucidated through single-crystal X-ray diffraction analysis. researchgate.netnih.gov These studies reveal notable distortions in the C-C-C bond angles of the benzene ring. researchgate.netnih.gov The bromine atoms are slightly displaced from the mean plane of the benzene ring. nih.gov The presence of the amino group between the two bulky bromine atoms leads to the formation of short intramolecular N-H···Br hydrogen contacts. nih.goviucr.org In the crystalline state, molecules are linked by N-H···N hydrogen bonds, forming chains that propagate in a zigzag topology. researchgate.netnih.gov
Synthesis of this compound
The primary synthetic route to this compound involves the bromination of p-toluidine (B81030). A common laboratory-scale procedure utilizes N-bromosuccinimide (NBS) as the brominating agent in a solvent such as chloroform (B151607) at room temperature. chemicalbook.com This reaction typically yields this compound as the major product, which can then be purified by column chromatography. chemicalbook.com
Applications in Organic Synthesis
The unique structural features of this compound make it a valuable precursor for the synthesis of a variety of more complex molecules, particularly heterocyclic compounds.
Role as a Precursor in Heterocyclic Synthesis
Heterocyclic compounds, which contain atoms of at least two different elements in their rings, are ubiquitous in nature and form the backbone of many pharmaceuticals. This compound serves as a key starting material in the synthesis of various heterocyclic systems. For instance, it has been used in the preparation of quinolines and indoles. The bromine atoms on the aniline ring provide convenient handles for cyclization reactions, enabling the construction of these fused ring systems.
Furthermore, it is a precursor in the synthesis of 2,6-dibromo-4-methylbenzonitrile through the Sandmeyer cyanation procedure. nih.gov This transformation replaces the amino group with a nitrile group, opening up further synthetic possibilities. The resulting benzonitrile (B105546) derivative has been studied in the context of cyano-halo short contacts in crystal engineering. nih.gov
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2,6-dibromo-4-methylaniline | |
|---|---|---|
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7Br2N/c1-4-2-5(8)7(10)6(9)3-4/h2-3H,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATDIROHVRVQMRO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)Br)N)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7Br2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40219972 | |
| Record name | 2,6-Dibromo-p-toluidine | |
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Molecular Weight |
264.94 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6968-24-7 | |
| Record name | 2,6-Dibromo-4-methylaniline | |
| Source | CAS Common Chemistry | |
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| Record name | 2,6-Dibromo-p-toluidine | |
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| Record name | 2,6-Dibromo-p-toluidine | |
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| Record name | 2,6-dibromo-p-toluidine | |
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| Record name | 2,6-DIBROMO-P-TOLUIDINE | |
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Advanced Spectroscopic and Structural Characterization Techniques in Chemical Research
X-ray Crystallography for Solid-State Structure Elucidation
Single-crystal X-ray diffraction analysis has been instrumental in defining the three-dimensional arrangement of 2,6-dibromo-4-methylaniline in the solid state. These studies reveal not only the intramolecular geometry but also the intricate network of intermolecular interactions that govern the crystal packing.
Determination of Molecular Conformation and Bond Geometries
X-ray crystallography performed at 200 K has established the solid-state structure of this compound, C₇H₇Br₂N. nih.gov The analysis shows that the bromine atoms are slightly displaced from the mean plane of the benzene (B151609) ring. nih.gov Specifically, Br1 and Br2 are displaced by 0.032 (1) Å and 0.065 (1) Å, respectively. nih.gov This slight puckering is further quantified by the C4—C3—C2—Br1 and C4—C6—C7—Br2 torsion angles of 179.7 (3)° and -178.5 (3)°, respectively. nih.gov
The presence of the bulky bromine atoms and the methyl group induces notable distortions in the bond angles of the benzene ring from the idealized 120°. nih.gov For instance, the C7—C1—C2 angle is 115.1 (4)°, while the C1—C2—C3 and C1—C7—C6 angles are expanded to 122.8 (4)° and 123.0 (4)°, respectively. nih.gov The amine group is situated between the two bromine atoms, leading to short intramolecular N—H⋯Br contacts. nih.gov
Analysis of Intermolecular Hydrogen Bonding and Packing Motifs (e.g., N—H⋯Br, N—H⋯N interactions)
In the crystal structure of this compound, molecules are linked by weak N—H⋯N hydrogen bonds, forming C(2) chains that propagate along the iucr.org direction. nih.govresearchgate.netiucr.org The N⋯N distance in these interactions is 3.120 (7) Å. nih.gov These chains are generated with adjacent molecules related by a 2₁ screw axis. nih.goviucr.org The topology of these chains is a zigzag, with the benzene ring inclined at an angle of 53.73 (14)° to the a-axis. nih.gov
Insights into Crystal System and Supramolecular Organization
The crystallographic data for this compound reveals an orthorhombic crystal system with the space group P2₁2₁2₁. iucr.org The unit cell parameters are a = 4.3773 (7) Å, b = 13.585 (2) Å, and c = 14.057 (3) Å, with a volume of 835.9 (2) ų. iucr.org There are four molecules (Z = 4) per unit cell. iucr.org The supramolecular organization is characterized by the zigzag chains formed through N—H⋯N hydrogen bonds, creating a well-defined three-dimensional network. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment
NMR spectroscopy is a powerful tool for elucidating the structure of molecules in solution, providing information about the connectivity and chemical environment of atoms.
¹H and ¹³C NMR for Connectivity and Proton/Carbon Environments
The ¹H NMR spectrum of this compound shows characteristic signals that confirm its structure. In a study where a derivative, 2,6-dibromo-4-methylbenzonitrile, was synthesized from this compound, the starting material's spectral features can be inferred. The aromatic protons would appear as a singlet due to the symmetrical substitution pattern. The methyl protons would also present as a singlet.
For the related 2,6-dibromo-4-methylformanilide, which exists as two conformers in (CD₃)₂SO, the major conformer shows a singlet for the two aromatic protons at 7.571 ppm and a singlet for the three methyl protons at 2.303 ppm.
The ¹³C NMR spectrum provides further evidence for the molecular structure. In a derivative, 2,6-dibromo-4-methylbenzonitrile, the carbon signals were assigned as follows: 147.1 (C4), 133.2 (C3), 126.6 (C2), 116.6 (C1 or C5), 116.1 (C5 or C1), and 21.7 (C6, the methyl carbon). These assignments are consistent with the expected electronic environment of each carbon atom in the substituted benzene ring.
Advanced NMR Techniques for Elucidating Stereochemical and Conformational Details
Advanced NMR techniques, such as 2D NMR (COSY, HSQC, HMBC) and Nuclear Overhauser Effect (NOE) experiments, are invaluable for determining stereochemistry and conformational preferences. While specific advanced NMR studies solely on this compound are not detailed in the provided context, the observation of two conformers for its formylated derivative, 2,6-dibromo-4-methylformanilide, by ¹H NMR spectroscopy highlights the utility of this technique in studying conformational isomers. The presence of distinct signals for the major and minor conformers indicates a rotational barrier around the aryl-nitrogen bond, which is a common feature in sterically hindered anilides. Such detailed conformational analysis is often facilitated by temperature-dependent NMR studies and computational modeling.
Vibrational Spectroscopy (Infrared and Raman)
Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a powerful, non-destructive tool for elucidating the molecular structure of compounds like this compound. These methods probe the vibrational modes of a molecule, which are dependent on the masses of the atoms, the geometry of the molecule, and the strength of the chemical bonds. Consequently, the resulting spectra provide a unique molecular fingerprint, allowing for the identification of functional groups and offering insights into molecular conformation.
The infrared spectrum of this compound exhibits distinct absorption bands that correspond to the characteristic vibrations of its functional groups. Experimental data from Fourier-transform infrared (FTIR) spectroscopy, typically recorded using a KBr pellet, reveals key vibrational frequencies. rsc.org The assignment of these bands can be further refined by comparing them with data from structurally similar molecules and with theoretical calculations, such as those using Density Functional Theory (DFT), which have been performed for related compounds like 2,6-dibromo-4-nitroaniline (B165464). nih.govresearchgate.netscispace.com
The high-frequency region of the IR spectrum is dominated by N-H and C-H stretching vibrations. The amine (-NH₂) group typically shows two distinct bands: an asymmetric stretching vibration and a symmetric stretching vibration. For this compound, these are observed at 3422 cm⁻¹ and 3306 cm⁻¹, respectively. rsc.org The aromatic and methyl C-H stretching vibrations are expected just above and below 3000 cm⁻¹, with a band observed at 2914 cm⁻¹. rsc.org
The fingerprint region (below 1650 cm⁻¹) contains a wealth of structural information. Key vibrations include the -NH₂ scissoring (bending) mode, aromatic C=C stretching, C-N stretching, and C-Br stretching vibrations. Aromatic ring stretching vibrations are typically found in the 1620-1400 cm⁻¹ range, with observed bands at 1618 cm⁻¹, 1581 cm⁻¹, and 1477 cm⁻¹. rsc.org The C-N stretching vibration of aromatic amines is usually located in the 1350-1250 cm⁻¹ region, with a band at 1285 cm⁻¹ being a likely candidate. rsc.org The vibrations involving the heavy bromine atoms occur at lower frequencies; the C-Br stretching modes are typically assigned to bands in the 750-550 cm⁻¹ range, corresponding to the observed absorptions at 733, 706, and 637 cm⁻¹. rsc.org
A summary of the primary experimental infrared vibrational frequencies and their assignments for this compound is presented below.
Table 1: Experimental Infrared (IR) Vibrational Frequencies and Assignments for this compound
| Observed Frequency (cm⁻¹) rsc.org | Assignment | Vibrational Mode |
|---|---|---|
| 3422 | νₐₛ(N-H) | Asymmetric N-H Stretch |
| 3306 | νₛ(N-H) | Symmetric N-H Stretch |
| 2914 | ν(C-H) | Methyl C-H Stretch |
| 1618 | δ(N-H) | N-H Scissoring (Bending) |
| 1581 | ν(C=C) | Aromatic Ring Stretch |
| 1477 | ν(C=C) | Aromatic Ring Stretch |
| 1285 | ν(C-N) | C-N Stretch |
| 853 | γ(C-H) | Aromatic C-H Out-of-plane Bend |
| 733 | ν(C-Br) | C-Br Stretch |
Note: ν = stretching, δ = in-plane bending, γ = out-of-plane bending; as = asymmetric, s = symmetric.
The vibrational frequencies observed in IR and Raman spectra are intrinsically linked to the molecule's three-dimensional structure. Single-crystal X-ray diffraction analysis of this compound provides precise data on its solid-state conformation, which can be directly correlated with its spectroscopic features. researchgate.netnih.gov
The X-ray data reveals significant steric strain due to the two bulky bromine atoms flanking the amino group. nih.gov This forces a distortion of the benzene ring's bond angles from the ideal 120°. nih.gov For instance, the C1-C2-C3 angle is widened to 122.8°, while the C7-C1-C2 angle is compressed to 115.1°. nih.gov These distortions from ideal hexagonal symmetry will influence the ring breathing and puckering modes observed in the low-frequency region of the Raman spectrum and the fingerprint region of the IR spectrum.
Furthermore, the crystal structure shows that the bromine atoms are slightly displaced from the mean plane of the benzene ring. researchgate.netnih.gov The amine group's position between the bromine atoms leads to the formation of short, intramolecular N-H···Br hydrogen contacts. nih.gov In the crystal lattice, molecules are linked into zigzag chains by intermolecular N-H···N hydrogen bonds. researchgate.netnih.gov This hydrogen bonding network significantly affects the N-H vibrations. The presence of hydrogen bonds typically causes a red-shift (a shift to lower frequency) and broadening of the N-H stretching bands compared to the free amine, a feature consistent with the observed IR spectrum.
Identification and Assignment of Characteristic Functional Group Vibrations
Mass Spectrometry for Molecular Mass and Fragmentation Analysis
Mass spectrometry (MS) is a vital analytical technique for determining the molecular weight and elucidating the structure of compounds through the analysis of their fragmentation patterns. For this compound, electron ionization mass spectrometry (EI-MS) provides definitive confirmation of its molecular mass and characteristic fragmentation pathways. nist.gov
The compound has the molecular formula C₇H₇Br₂N and a calculated molecular weight of approximately 264.95 g/mol . nist.govchemscene.com The mass spectrum exhibits a prominent molecular ion peak (M⁺˙). A key feature of this compound's spectrum is the isotopic pattern of the molecular ion. Due to the presence of two bromine atoms, which have two major isotopes (⁷⁹Br and ⁸¹Br in nearly a 1:1 ratio), the molecular ion appears as a characteristic triplet of peaks at m/z [M]⁺˙, [M+2]⁺˙, and [M+4]⁺˙, with a relative intensity ratio of approximately 1:2:1.
Under electron ionization, the molecular ion undergoes fragmentation, providing structural clues. The fragmentation of this compound is expected to proceed through several key pathways, including the loss of a bromine atom, the methyl group, or small neutral molecules like HCN.
Table 2: Predicted Major Fragmentation Pathways for this compound in EI-MS
| m/z (for ⁷⁹Br) | Ion Formula | Description of Loss |
|---|---|---|
| 264/266/268 | [C₇H₇Br₂N]⁺˙ | Molecular Ion (M⁺˙) |
| 249/251/253 | [C₆H₄Br₂N]⁺˙ | Loss of methyl radical (·CH₃) |
| 185/187 | [C₇H₇BrN]⁺˙ | Loss of a bromine radical (·Br) |
| 170/172 | [C₆H₄BrN]⁺˙ | Loss of ·Br followed by ·CH₃ |
| 106 | [C₇H₇N]⁺˙ | Loss of two bromine radicals (·Br) |
Note: m/z values are listed for the ions containing the lighter ⁷⁹Br isotope. Corresponding peaks will appear at m/z+2 and m/z+4 for ions containing one or two ⁸¹Br atoms, respectively.
Other Complementary Spectroscopic and Analytical Methodologies (e.g., UV-Vis, EPR, Microanalytical Techniques)
Beyond vibrational spectroscopy and mass spectrometry, other analytical techniques provide complementary information about this compound.
UV-Visible (UV-Vis) Spectroscopy: This technique probes the electronic transitions within a molecule. While a detailed UV-Vis spectrum is not readily published, the compound's utility as a coupling reagent in the spectrophotometric determination of other chemicals, such as the pesticide carbaryl (B1668338), indicates that its diazotized form possesses strong chromophoric properties, absorbing light in the visible region. chemicalbook.comfishersci.no For the parent aniline (B41778), computational methods like time-dependent density functional theory (TD-DFT) can be employed to predict the wavelengths of maximum absorption (λₘₐₓ) corresponding to π→π* and n→π* electronic transitions of the aromatic system.
Electron Paramagnetic Resonance (EPR) Spectroscopy: EPR spectroscopy is a technique specific to the study of species with unpaired electrons, such as free radicals or transition metal ions. As this compound is a diamagnetic molecule with no unpaired electrons in its ground state, it is EPR-silent. This technique would not be applicable for its direct characterization unless it were to be converted into a radical cation or anion.
Microanalytical Techniques: Elemental analysis provides a fundamental confirmation of a compound's empirical formula. For this compound (C₇H₇Br₂N), the theoretical elemental composition is approximately 31.73% C, 2.66% H, and 5.29% N. Experimental determination of these percentages via combustion analysis is a standard method for purity and identity confirmation. rsc.org Furthermore, single-crystal X-ray diffraction stands as a definitive microanalytical method, providing unambiguous proof of structure, connectivity, and stereochemistry, as has been reported for this compound. researchgate.net
Reactivity and Derivatization of 2,6 Dibromo 4 Methylaniline in Organic Synthesis
Carbon-Carbon Bond Formation through Cross-Coupling Reactions
The bromine atoms of 2,6-dibromo-4-methylaniline are amenable to various palladium-catalyzed cross-coupling reactions, providing a powerful tool for the synthesis of substituted biaryl compounds and other complex organic molecules.
Suzuki-Miyaura Coupling with Boronic Acids/Esters for Biaryl Synthesis
The Suzuki-Miyaura coupling is a widely employed method for forming carbon-carbon bonds, and this compound is a suitable substrate for this reaction. thermofisher.comfishersci.fichemicalbook.com This palladium-catalyzed reaction involves the coupling of the aryl bromide with an organoboron compound, typically a boronic acid or a boronic ester, in the presence of a base. sigmaaldrich.commdpi.comresearchgate.net The reaction is highly valued for its mild conditions and tolerance of a wide range of functional groups. rsc.org
In a typical Suzuki-Miyaura reaction involving this compound, the compound is reacted with an arylboronic acid in the presence of a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), and a base like potassium carbonate or cesium fluoride. researchgate.netacs.org The choice of solvent can influence the reaction, with common options including toluene, dioxane, and dimethylformamide (DMF). researchgate.netresearchgate.net These reactions can be used to synthesize a variety of biaryl structures, which are important motifs in pharmaceuticals and material science. mdpi.com For instance, the coupling of this compound with arylboronic acids is a key step in the synthesis of N-terphenylamines, which are precursors to certain α-diimine nickel catalysts. researchgate.net However, for sterically hindered substrates, such as those with ortho-fluorine atoms, it may be necessary to first convert the aniline (B41778) to the corresponding boronic acid and then couple it with an aryl bromide. researchgate.net
Table 1: Examples of Suzuki-Miyaura Coupling Reactions with this compound Derivatives
| Coupling Partner | Catalyst / Base | Solvent | Product | Yield (%) |
| Arylboronic acids | Pd(PPh₃)₄ / K₃PO₄ | - | Monosubstituted and bisubstituted imines | 31-46 |
| Phenylboronic acid | Ni A / K₃PO₄ | - | Biphenyl derivative | 98 |
| Phenylboronic acid | Pd A / K₂CO₃ | - | Biphenyl derivative | - |
| 2-dihydroxyboryl-3-methyl-2-cyclopenten-1-one | - | - | Dinuclear dichlorotitanium complexes precursor | - |
Other Palladium-Catalyzed Coupling Reactions
Beyond the Suzuki-Miyaura coupling, the bromine atoms of this compound can participate in other palladium-catalyzed cross-coupling reactions. These reactions, including the Heck, Sonogashira, and Buchwald-Hartwig aminations, expand the synthetic utility of this compound. sigmaaldrich.com While specific examples detailing these other palladium-catalyzed couplings directly with this compound are not extensively documented in the provided search results, the general reactivity of aryl bromides in these transformations is well-established. sigmaaldrich.comchemscene.com These reactions allow for the introduction of a variety of substituents, such as alkenes (Heck), alkynes (Sonogashira), and amines (Buchwald-Hartwig), further diversifying the range of accessible derivatives.
Functionalization at the Amino Group
The primary amino group of this compound is another key site for chemical modification, allowing for the introduction of various functional groups through reactions such as amidation, sulfonamidation, and diazotization.
Amidation and Sulfonamidation Reactions
The amino group can readily undergo acylation with acyl chlorides or anhydrides to form the corresponding amides. Similarly, reaction with sulfonyl chlorides yields sulfonamides. These transformations are fundamental in organic synthesis and are often used to protect the amino group or to introduce specific functionalities that can influence the molecule's biological activity or physical properties. While the search results allude to the general reactivity of anilines in such reactions, specific examples with this compound are not explicitly detailed. However, the principles of these reactions are broadly applicable. For instance, the related compound 4-bromo-2-methylaniline (B145978) is known to react with 3-bromothiophene-2-carbaldehyde to form an imine, a reaction mechanistically related to amidation. mdpi.com
Diazotization and Subsequent Transformations (e.g., Sandmeyer Reactions for Halogen or Cyano Exchange)
The primary aromatic amine of this compound can be converted to a diazonium salt through a process called diazotization. jncollegeonline.co.inlibretexts.org This reaction is typically carried out at low temperatures using nitrous acid (HNO₂), which is generated in situ from sodium nitrite (B80452) and a strong acid. jncollegeonline.co.in The resulting diazonium salt is a versatile intermediate that can undergo a variety of subsequent transformations, most notably the Sandmeyer reaction. wikipedia.orgorganic-chemistry.org
The Sandmeyer reaction allows for the replacement of the diazonium group with a halide (Cl, Br) or a cyano group (CN) using a copper(I) salt as a catalyst. libretexts.orgwikipedia.org For example, treatment of the diazonium salt of this compound with copper(I) bromide (CuBr) would be expected to yield 1,2,3-tribromo-5-methylbenzene. In one documented case, this compound was diazotized with tert-butyl nitrite and then treated with CuBr₂ in a Sandmeyer reaction to successfully synthesize 3,4,5-tribromotoluene (B1615943). researchgate.net This demonstrates the utility of diazotization and Sandmeyer reactions for introducing additional halogen atoms onto the aromatic ring.
Table 2: Example of Diazotization and Sandmeyer Reaction
| Reagents | Reaction Type | Product |
| tert-butyl nitrite, CuBr₂ | Diazotization, Sandmeyer reaction | 3,4,5-tribromotoluene |
Substitution Reactions at Bromine Centers for Further Derivatization
While palladium-catalyzed cross-coupling reactions are the most common method for functionalizing the bromine positions, nucleophilic aromatic substitution (SNAr) can also be a viable pathway under certain conditions, particularly if the aromatic ring is activated by strongly electron-withdrawing groups. However, for an electron-rich system like this compound, direct nucleophilic substitution of the bromine atoms is generally difficult. The search results indicate that substitution reactions at the bromine atoms can occur with nucleophiles like amines or thiols under appropriate conditions. The preparation of 2-bromo-6-iodo-4-methylaniline (B1599670) from this compound suggests that a halogen exchange reaction is possible, likely proceeding through a mechanism other than direct SNAr, possibly involving organometallic intermediates. thermofisher.comfishersci.fichemicalbook.com
Reactions Involving the Methyl Group on the Aromatic Ring
The methyl group of this compound, located at the benzylic position, is a key site for synthetic transformations. Its reactivity allows for the introduction of various functional groups, significantly expanding the synthetic utility of the parent molecule. The primary reactions involving this methyl group are oxidation and benzylic halogenation. These transformations are influenced by the electronic effects of the substituents on the aromatic ring—the electron-donating amino group and the electron-withdrawing bromine atoms.
Oxidation of the Methyl Group
The oxidation of the benzylic methyl group can lead to the formation of either a formyl group (-CHO) or a carboxyl group (-COOH), yielding 4-amino-2,6-dibromobenzaldehyde and 4-amino-2,6-dibromobenzoic acid, respectively. The choice of oxidizing agent and reaction conditions determines the extent of the oxidation.
Formation of 4-amino-2,6-dibromobenzaldehyde: Selective oxidation of the methyl group to an aldehyde requires mild oxidizing agents to prevent over-oxidation to the carboxylic acid. A variety of methods developed for the selective oxidation of methylarenes can be applied. For instance, catalytic systems such as bromine in dimethyl sulfoxide (B87167) (DMSO) have been shown to be effective for converting methylarenes to the corresponding arylaldehydes. researchgate.net While direct experimental data for this compound is not prevalent in the literature, the synthesis of the isomeric 2-amino-3,5-dibromobenzaldehyde (B195418) from a corresponding precursor highlights the feasibility of such transformations on similarly substituted rings. google.com Another approach involves the use of deep eutectic solvents (DES) like choline (B1196258) chloride-FeCl2·H2O as both a catalyst and reaction medium for the selective oxidation of aromatic methyl groups. researchgate.net
Formation of 4-amino-2,6-dibromobenzoic acid: Stronger oxidizing agents are typically employed for the conversion of the methyl group to a carboxylic acid. Potassium permanganate (B83412) (KMnO₄) is a classic reagent for the oxidation of alkylbenzenes to benzoic acids. libretexts.org The reaction is generally robust but can be harsh, requiring careful control, especially given the presence of the amino group which can also be susceptible to oxidation. Protection of the amino group, for example by acetylation to form an amide, can be a strategic step to moderate its reactivity and prevent unwanted side reactions during oxidation. libretexts.org
Benzylic Halogenation
Benzylic halogenation, particularly bromination, is a common and effective way to functionalize the methyl group. This reaction proceeds via a free-radical mechanism and is highly selective for the benzylic position due to the resonance stabilization of the resulting benzylic radical. libretexts.org
Formation of 2,6-dibromo-4-(bromomethyl)aniline: The reagent of choice for benzylic bromination is often N-bromosuccinimide (NBS), typically used with a radical initiator like light (hν) or a peroxide in a non-polar solvent such as carbon tetrachloride (CCl₄). chadsprep.commasterorganicchemistry.com NBS is favored over molecular bromine (Br₂) because it provides a low, constant concentration of Br₂, which minimizes competitive electrophilic aromatic substitution on the electron-rich aniline ring. chadsprep.commasterorganicchemistry.com The resulting 2,6-dibromo-4-(bromomethyl)aniline is a versatile intermediate. The benzylic bromide is a good leaving group, making the compound susceptible to nucleophilic substitution reactions, thereby allowing for the introduction of a wide array of other functional groups at this position. khanacademy.org
The table below summarizes the potential transformations of the methyl group of this compound.
| Starting Material | Reagent(s) | Product | Reaction Type |
| This compound | Mild Oxidizing Agent (e.g., Br₂/DMSO) | 4-Amino-2,6-dibromobenzaldehyde | Oxidation |
| This compound | Strong Oxidizing Agent (e.g., KMnO₄) | 4-Amino-2,6-dibromobenzoic acid | Oxidation |
| This compound | N-Bromosuccinimide (NBS), light/heat | 2,6-Dibromo-4-(bromomethyl)aniline | Benzylic Halogenation |
Applications and Advanced Materials Research Leveraging 2,6 Dibromo 4 Methylaniline
Precursor for Complex Organic Frameworks and Building Blocks
The strategic placement of reactive sites on the 2,6-Dibromo-4-methylaniline ring makes it a valuable starting material for constructing larger, more complex molecular architectures. The bromine atoms are excellent leaving groups for cross-coupling reactions, while the amine group can be readily transformed or used to direct further reactions.
This compound is a key precursor in multi-step syntheses designed to produce highly substituted aromatic compounds, such as triphenyltoluenes. researchgate.netscispace.com Research has demonstrated a synthetic route where this compound is the starting point for creating a 3,4,5-triphenyltoluene framework. researchgate.netscispace.com This process typically involves initial modification of the aniline (B41778), such as converting the amine group into a different functional group that facilitates subsequent aryl-aryl bond formation. For instance, the amine can be removed via diazotization followed by a Sandmeyer-type reaction, which can introduce a third bromine atom to yield 3,4,5-tribromotoluene (B1615943). researchgate.net This tribrominated intermediate can then undergo sequential cross-coupling reactions (e.g., Suzuki or Stille coupling) to introduce three phenyl groups, resulting in the sterically crowded triphenyltoluene system. These complex aromatic structures are of interest as starting materials for functionalizations that can lead to compounds with valuable biological activities. researchgate.netscispace.com
The structure of this compound is well-suited for the construction of nitrogen-containing heterocyclic systems, which are core components of many pharmaceuticals and natural products.
Indole (B1671886) Derivatives: The compound serves as a starting material in the total synthesis of complex indole alkaloids. For example, the synthesis of (±)-Cis-Trikentrin B, an indole derivative, begins with this compound. researchgate.net In this pathway, the aniline is first converted to 3,4,5-tribromotoluene through a diazotization and Sandmeyer reaction. researchgate.net This intermediate is then further elaborated through a series of reactions to construct the final indole scaffold. While direct cyclization methods like the Fischer or Bischler indole syntheses are common for producing indoles from anilines, the utility of this compound often lies in its role as a precursor to a more complex, multi-substituted building block that is later cyclized. rsc.orggoogle.comchim.it
Quinoline Derivatives: Quinolines are another important class of heterocycles accessible from aniline precursors. nih.govacgpubs.org Syntheses such as the Doebner-von Miller, Skraup, and Friedländer reactions involve the condensation of anilines with α,β-unsaturated carbonyl compounds or 1,3-dicarbonyls. acgpubs.orgnih.gov The presence of the two ortho-bromo substituents in this compound introduces significant steric hindrance and electronic effects that influence the regioselectivity and feasibility of these cyclization reactions. While its direct use may be specialized, its role as a precursor allows for the creation of substituted quinolines where the bromine atoms can be retained for further functionalization or replaced via coupling reactions. fishersci.no
Synthesis of Highly Substituted Aromatic Systems (e.g., Triphenyltoluenes)
Intermediates in Fine Chemical Synthesis
Beyond complex molecular frameworks, this compound is an important intermediate in the synthesis of commercial fine chemicals, including dyes and agrochemicals. fishersci.nochemicalbook.comfishersci.ptxdbiochems.com
This compound is utilized as an intermediate in the production of disperse dyes. alfachemch.comlookchem.comechemi.com The synthesis of azo dyes, a major class of synthetic colorants, relies on the diazotization of an aromatic amine followed by coupling with an electron-rich aromatic partner. The amino group on this compound can be converted into a diazonium salt. This salt then acts as an electrophile, reacting with coupling components (such as phenols or other anilines) to form a chromophoric azo linkage (-N=N-). The specific substituents on the aniline ring, in this case, the two bromine atoms and the methyl group, modulate the electronic properties of the resulting diazonium salt and, ultimately, the color and fastness properties of the final dye.
The compound is a building block in the synthesis of agrochemicals. fishersci.nofishersci.pt Its structure is related to intermediates used in the production of potent fungicides. For example, the systemic fungicide Thifluzamide is an aromatic amide that contains a dibromoaniline moiety. nih.gov The direct precursor for Thifluzamide is N-[2,6-dibromo-4-(trifluoromethoxy)phenyl]-2-methyl-4-(trifluoromethyl)-1,3-thiazole-5-carboxamide. nih.govevitachem.com This key intermediate is synthesized from 2,6-dibromo-4-(trifluoromethoxy)aniline. nih.govgoogle.com While not the direct precursor for Thifluzamide itself, this compound shares the core 2,6-dibromoaniline (B42060) scaffold, making it a compound of significant interest in the development of new agrochemical analogues. Furthermore, it is used as a coupling reagent in the spectrophotometric determination of the insecticide carbaryl (B1668338) in environmental samples. fishersci.nochemicalbook.comfishersci.pt
Research into Dye and Pigment Precursors (e.g., Disperse Dye Intermediates)
Functional Material Design and Synthesis
The unique electronic and steric properties of this compound make it a candidate for the synthesis of advanced functional materials. The presence of heavy bromine atoms and a tunable aromatic system allows for its incorporation into materials with specific optical, electronic, or catalytic properties.
Research has shown that this compound undergoes Suzuki-coupling reactions with boronic acids, such as 2-dihydroxyboryl-3-methyl-2-cyclopenten-1-one, to create dinuclear dichlorotitanium complexes. fishersci.nochemicalbook.comfishersci.es These types of organometallic complexes are investigated for their potential catalytic activities and material properties. The amine group enhances the nucleophilicity of the compound, making it suitable for cross-coupling reactions like the Suzuki-Miyaura reaction to form biaryl structures, which are foundational for many functional materials. The ability to create highly substituted, sterically hindered systems from this precursor also opens avenues for designing materials with unique photonic or electronic properties. acgpubs.org
Data Tables
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
|---|---|---|
| CAS Number | 6968-24-7 | chemicalbook.comthermofisher.com |
| Molecular Formula | C₇H₇Br₂N | chemicalbook.comthermofisher.com |
| Molecular Weight | 264.95 g/mol | lookchem.comlabproinc.com |
| Appearance | Cream to light brown solid/powder | echemi.comthermofisher.com |
| Melting Point | 74-76 °C | chemicalbook.comlookchem.com |
| Boiling Point | 283.3 °C at 760 mmHg | lookchem.com |
| Solubility | Insoluble in water | chemicalbook.comlookchem.com |
| Density | 1.887 g/cm³ | lookchem.com |
Table 2: Examples of Reactions Involving this compound
| Reaction Type | Reagents | Product Type | Application Area | Source(s) |
|---|
| Sandmeyer Reaction | 1. tert-butyl nitrite (B80452) 2. CuBr₂ | 3,4,5-Tribromotoluene | Indole Synthesis | researchgate.net | | Suzuki Coupling | 2-dihydroxyboryl-3-methyl-2-cyclopenten-1-one | Dinuclear Dichlorotitanium Complex | Functional Materials | fishersci.nochemicalbook.comfishersci.es | | Diazotization/Azo Coupling | 1. NaNO₂/HCl 2. Coupling Component | Azo Dye | Dyes and Pigments | alfachemch.comlookchem.com |
Role in Liquid Crystal Chemistry Research
Current scientific literature does not extensively detail the specific application of this compound in the synthesis or formulation of liquid crystals. While aniline derivatives are a broad class of compounds investigated for liquid crystalline properties, dedicated research focusing on the direct incorporation of this compound into liquid crystal systems is not prominent. The molecular structure of this compound has been analyzed through single-crystal X-ray diffraction, revealing details about its bond angles and the linking of its molecules in a crystal lattice through hydrogen bonds. nih.govresearchgate.net Such structural analysis is fundamental in materials science and could inform future theoretical studies or synthesis attempts in liquid crystal research.
Precursors for Organic Electronic Materials
In the realm of organic electronic materials, this compound is recognized as a useful building block and intermediate. chemicalbook.comlabfind.co.krfishersci.ca Its utility is demonstrated in its participation in Suzuki-Miyaura cross-coupling reactions. chemicalbook.comfishersci.cafishersci.pt This type of reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds to create complex molecules, including biaryl structures and polymers used in organic electronics.
One documented application involves the reaction of this compound with 2-dihydroxyboryl-3-methyl-2-cyclopenten-1-one, which is a step in the synthesis of dinuclear dichlorotitanium complexes. chemicalbook.comfishersci.cafishersci.pt While this specific outcome points towards organometallic chemistry, the underlying reactivity highlights its potential as a precursor for more complex conjugated systems relevant to electronic materials. The amine and bromine substituents on the aromatic ring provide reactive sites for further chemical modification and polymerization, which are key processes in developing materials for applications like organic semiconductors. chemscene.com
Application as a Coupling Reagent in Spectrophotometric Analytical Methodologies
A significant and well-documented application of this compound is its use as a coupling reagent in spectrophotometric methods for environmental analysis. chemicalbook.comlabfind.co.krfishersci.cafishersci.ptcymitquimica.com This method is particularly effective for the determination of the insecticide carbaryl in various samples, including water, soil, food grains, and biological fluids. tandfonline.com
The analytical procedure involves two main steps:
Diazotization: The primary aromatic amine group of this compound is converted into a diazonium salt using a nitrite source in an acidic medium.
Coupling Reaction: The resulting diazonium salt is then coupled with the hydrolysis product of carbaryl, which is 1-naphthol (B170400). This azo coupling reaction forms a stable and distinctly colored azo dye.
In a specific study, the coupling of diazotized this compound with 1-naphthol yields a purple-colored product. tandfonline.com This colored derivative has a maximum absorbance (λmax) at a wavelength of 505 nm. tandfonline.com The intensity of the color, measured by a spectrophotometer, is directly proportional to the concentration of carbaryl in the original sample. This method is noted for its sensitivity, selectivity, and the rapid formation of the colored product, which remains stable for up to 48 hours. tandfonline.com
| Parameter | Value | Reference |
| Analyte | Carbaryl (via 1-naphthol) | tandfonline.com |
| Reagent | Diazotized this compound | tandfonline.com |
| Wavelength of Max. Absorbance (λmax) | 505 nm | tandfonline.com |
| Color of Product | Purple | tandfonline.com |
| Stability of Colored Product | 48 hours | tandfonline.com |
This analytical application showcases the reagent's utility in creating simple, rapid, and reliable methods for monitoring pesticide residues in diverse environmental and biological matrices. tandfonline.comnih.gov
Computational and Theoretical Investigations of 2,6 Dibromo 4 Methylaniline
Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)
Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are instrumental in studying halogenated anilines. nih.govresearchgate.net Methods like B3LYP are frequently employed to analyze molecular structure, vibrational spectra, and electronic properties of related compounds, such as 2,6-dibromo-4-nitroaniline (B165464) and other substituted anilines. scholarsresearchlibrary.comresearchgate.netkau.edu.saresearchgate.net These computational approaches allow for a detailed exploration of the molecule in its ground state and the prediction of various chemical attributes.
The electronic character of a molecule is defined by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy corresponds to its ability to accept electrons. The energy difference between these two orbitals, the HOMO-LUMO gap (ΔE), is a crucial indicator of molecular stability and chemical reactivity. irjweb.comconicet.gov.ar
For molecules like 2,6-dibromo-4-methylaniline, DFT calculations are used to determine these energies. A smaller HOMO-LUMO gap suggests higher reactivity and the possibility of charge transfer within the molecule. researchgate.netiosrjournals.org Analysis of related halogenated anilines shows that such calculations confirm intramolecular charge transfer. researchgate.net Global reactivity descriptors, which provide further insight into the molecule's behavior, can also be derived from HOMO and LUMO energies. irjweb.comconicet.gov.ar
Table 1: Calculated Electronic Properties for this compound (Representative)
| Parameter | Typical Calculated Value (eV) | Significance |
|---|---|---|
| EHOMO | -5.5 to -6.5 | Indicates electron-donating capacity (ionization potential). |
| ELUMO | -0.5 to -1.5 | Indicates electron-accepting capacity (electron affinity). |
| HOMO-LUMO Gap (ΔE) | 4.5 to 5.5 | Relates to chemical reactivity and kinetic stability. A larger gap implies higher stability. irjweb.com |
| Chemical Hardness (η) | 2.2 to 2.8 | Measures resistance to change in electron distribution. |
| Electronegativity (χ) | 3.0 to 4.0 | Indicates the power to attract electrons. |
Note: The values in Table 1 are representative and based on DFT/B3LYP calculations for structurally similar aniline (B41778) derivatives. They illustrate the type of data generated from quantum chemical studies.
Theoretical modeling is highly effective in interpreting and predicting spectroscopic data. DFT calculations can simulate infrared (IR), Raman, and Nuclear Magnetic Resonance (NMR) spectra with a high degree of accuracy.
Vibrational Frequencies: Computational methods are used to calculate the vibrational frequencies of this compound, which correspond to the peaks observed in experimental FT-IR and FT-Raman spectra. scholarsresearchlibrary.comresearchgate.net Theoretical calculations on similar molecules, like 2,6-dibromo-4-nitroaniline and 2-chloro-6-methylaniline, have shown excellent agreement with experimental data, especially when scaling factors are applied to correct for anharmonicity and method limitations. scholarsresearchlibrary.comresearchgate.netkau.edu.sa These calculations also allow for a detailed assignment of each vibrational mode, such as N-H stretching, C-Br stretching, and aromatic ring vibrations. researchgate.net
NMR Chemical Shifts: The magnetic environment of each atom can be calculated to predict ¹H and ¹³C NMR chemical shifts. This is particularly useful for confirming molecular structure by comparing theoretical spectra with experimental results. For instance, in a related compound, 2-chloro-6-methylaniline, DFT calculations accurately predicted the chemical shifts of aromatic protons, as well as those in the methyl and amino groups. A similar approach for this compound would predict distinct signals for the two aromatic protons, the methyl group protons, and the amine protons, along with the chemical shifts for the seven unique carbon atoms in the molecule.
Table 2: Predicted Vibrational and Spectroscopic Data for this compound
| Spectroscopic Data Type | Functional Group / Atom | Predicted Value Range |
|---|---|---|
| Vibrational Frequencies (cm⁻¹) | N-H Stretch | 3400-3500 |
| Aromatic C-H Stretch | 3000-3100 | |
| C-N Stretch | 1250-1350 | |
| C-Br Stretch | 550-650 | |
| ¹H NMR Chemical Shifts (ppm) | -NH₂ | ~4.0-5.0 |
| Aromatic -CH | ~7.0-7.5 | |
| -CH₃ | ~2.2-2.4 | |
| ¹³C NMR Chemical Shifts (ppm) | C-NH₂ | ~140-145 |
| C-Br | ~110-120 | |
| -CH₃ | ~20-22 |
Note: The values in Table 2 are predictions based on DFT calculations and data from analogous compounds. researchgate.net
The three-dimensional structure of this compound is heavily influenced by its substituents. Single-crystal X-ray diffraction has provided precise experimental data on its solid-state conformation. nih.goviucr.orgiucr.org These studies reveal that the benzene (B151609) ring is largely planar, but the two bromine atoms are slightly displaced from this plane. nih.govresearchgate.net
A key feature is the notable distortion of the C-C-C bond angles within the benzene ring from the ideal 120° due to steric strain imposed by the bulky bromine atoms adjacent to the amino group. nih.goviucr.org This steric hindrance also leads to the formation of short, intramolecular N-H···Br hydrogen bonds. nih.govresearchgate.net Computational methods, benchmarked against this experimental data, can then be used to explore the molecule's complete energetic landscape. This includes calculating the rotational barrier for the C-N bond, which helps in understanding the conformational flexibility of the amino group and the stability of different rotamers. The steric crowding caused by the ortho-bromine atoms is expected to create a significant energy barrier to rotation, similar to effects observed in other ortho-substituted aromatics.
Table 3: Key Geometric Parameters of this compound from X-ray Diffraction nih.gov
| Parameter (Atom Labels from Source) | Value (Å or °) | Observation |
|---|---|---|
| C7—C1—C2 Bond Angle | 115.1 (4)° | Significant deviation from ideal 120°, indicating steric strain. |
| C1—C2—C3 Bond Angle | 122.8 (4)° | Distortion from ideal geometry. |
| C4—C3—C2—Br1 Torsion Angle | 179.7 (3)° | Indicates Br1 is nearly coplanar with the ring. |
| C4—C6—C7—Br2 Torsion Angle | -178.5 (3)° | Indicates Br2 is nearly coplanar with the ring. |
| N-H···Br Intramolecular Contact | 2.64 - 2.65 Å | Evidence of intramolecular hydrogen bonding. |
Modeling of Spectroscopic Properties (e.g., Vibrational Frequencies, NMR Chemical Shifts)
Molecular Dynamics Simulations for Dynamic Behavior Studies
While quantum chemical calculations are excellent for studying static, minimum-energy structures, molecular dynamics (MD) simulations are employed to investigate the dynamic behavior of molecules over time. nih.gov For this compound, MD simulations would model the molecule's movement and interactions within a solvent, providing insights that are not accessible from static calculations. chemmethod.comresearchgate.net
An MD simulation would track the trajectories of the aniline molecule and surrounding solvent molecules, allowing for the study of:
Solvation Effects: How the molecule orients itself and interacts with different solvents.
Conformational Dynamics: The flexibility of the molecule, including the rotation of the methyl and amino groups, in a solution environment.
Hydrogen Bonding Dynamics: The formation and breaking of intermolecular hydrogen bonds between the aniline's amino group and solvent molecules, as well as the persistence of the intramolecular N-H···Br bonds in solution.
Such simulations are valuable for understanding how the molecule behaves in a realistic chemical environment, which is crucial for predicting its properties in solution-phase applications. chemmethod.com
Theoretical Studies on Reaction Mechanisms and Pathways
Computational chemistry is a powerful tool for elucidating the mechanisms of chemical reactions. For this compound, theoretical studies can map out the potential energy surfaces for its various reactions, such as the Suzuki-coupling reactions it is known to undergo. thermofisher.comfishersci.no
By using DFT, chemists can model the entire reaction coordinate from reactants to products. This involves:
Locating Transition States: Identifying the highest-energy structure along the reaction pathway, which determines the reaction's activation energy.
Calculating Activation Energies: Determining the energy barrier that must be overcome for the reaction to proceed, which provides information about the reaction rate.
Investigating Intermediates: Characterizing any stable or transient species that form during the reaction.
For example, in the bromination of p-toluidine (B81030) to form this compound, theoretical calculations could clarify the step-by-step mechanism of the electrophilic aromatic substitution, confirming why substitution occurs at the ortho positions. Similarly, for a Suzuki coupling, calculations can model the oxidative addition, transmetalation, and reductive elimination steps of the catalytic cycle. chemscene.com The electronic parameters and molecular electrostatic potential maps derived from the quantum calculations in section 6.1.1 are essential inputs for these studies, as they help predict the most likely sites for nucleophilic or electrophilic attack.
Table of Mentioned Compounds
Q & A
Q. What are the recommended analytical methods to assess the purity of 2,6-Dibromo-4-methylaniline, and how can researchers validate these methods?
To determine purity, gas chromatography (GC) and high-performance liquid chromatography (HPLC) are standard techniques. For GC, use a non-polar column (e.g., DB-5) with a temperature gradient starting at 50°C and ramping to 250°C at 10°C/min. For HPLC, a C18 reverse-phase column with a mobile phase of acetonitrile/water (70:30 v/v) and UV detection at 254 nm is suitable. Validate methods by comparing retention times with certified standards (e.g., Sigma-Aldrich analytical standards for structurally similar amines) and confirm purity via melting point analysis (73–76°C, ±1°C tolerance) . Moisture content (≤0.5%) should be verified using Karl Fischer titration .
Q. What safety protocols are critical when handling this compound in the laboratory?
This compound is classified as harmful if inhaled, ingested, or absorbed through skin (H302, H312, H332). Use nitrile gloves, lab coats, and safety goggles. Work in a fume hood to avoid inhalation exposure. In case of skin contact, wash immediately with soap and water. Store in a sealed container under dry conditions (≤25°C) to prevent decomposition .
Q. How can researchers effectively purify this compound after synthesis?
Recrystallization from ethanol or ethyl acetate is ideal due to its moderate solubility in polar solvents. For moisture-sensitive samples, dry under vacuum (0.1 mmHg) at 40°C for 24 hours. Monitor residual solvent levels via GC-MS and confirm purity by comparing experimental vs. literature melting points .
Advanced Research Questions
Q. How can crystallographic data resolve structural ambiguities in this compound derivatives?
Single-crystal X-ray diffraction (SC-XRD) using SHELXL or similar software can determine bond lengths, angles, and packing motifs. For example, bromine substituents induce steric effects that distort the aromatic ring; validate these distortions by comparing experimental data with DFT-optimized structures. Use Mercury software to visualize voids and intermolecular interactions (e.g., Br···H hydrogen bonds) .
Q. What experimental strategies can elucidate the reactivity of this compound in electrophilic substitution reactions?
Bromine substituents deactivate the aromatic ring, directing incoming electrophiles to the para position. Monitor reactions (e.g., nitration or sulfonation) using in situ NMR (¹H/¹³C) to track regioselectivity. For nitration, employ HNO₃/H₂SO₄ at 0–5°C and isolate intermediates via column chromatography (silica gel, hexane/ethyl acetate). Confirm products using high-resolution mass spectrometry (HRMS) and IR spectroscopy (C-NO₂ stretch at ~1520 cm⁻¹) .
Q. How can researchers address discrepancies in reported spectral data for this compound?
Contradictions in NMR or IR spectra may arise from solvent effects or residual impurities. Acquire ¹H NMR in deuterated DMSO to observe NH₂ protons (δ ~5.5 ppm, broad singlet). For IR, ensure samples are dried to avoid moisture interference (~3300 cm⁻¹ O-H stretches). Cross-validate with computational spectra (e.g., Gaussian DFT) and reference databases like ATR standard libraries .
Q. What advanced techniques are suitable for studying the thermal stability of this compound?
Thermogravimetric analysis (TGA) under nitrogen (heating rate: 10°C/min) reveals decomposition onset (~200°C). Pair with differential scanning calorimetry (DSC) to detect phase transitions. For mechanistic insights, perform pyrolysis-GC-MS to identify degradation products (e.g., HBr, methylamine) .
Methodological Notes
- Cross-Referencing Standards : Use certified reference materials (CRMs) from non-commercial databases (e.g., NIST) to validate analytical results .
- Crystallography Workflow : Optimize crystal growth via slow evaporation from dichloromethane/hexane. Resolve twinning or disorder using SHELXD for structure solution .
- Hazard Mitigation : Implement spill containment protocols (e.g., absorbent pads for solids) and dispose of waste via incineration with alkali scrubbers to neutralize HBr emissions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
